

# A Technical Guide to the Steric and Electronic Properties of Phosphine Ligands

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## Compound of Interest

Compound Name: *2-Diphenylphosphino-6-methylpyridine*

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## Executive Summary

Tertiary phosphines ( $\text{PR}_3$ ) are a cornerstone class of ligands in organometallic chemistry and homogeneous catalysis. Their widespread use stems from the exceptional ability to finely tune the steric and electronic environment of a metal center, thereby controlling catalytic activity, selectivity, and stability.[1][2][3] This technical guide provides an in-depth examination of the key parameters used to quantify the steric and electronic properties of phosphine ligands, details the experimental and computational protocols for their determination, and illustrates the logical relationships governing their influence on catalytic processes. A fundamental understanding of these properties is critical for the rational design of catalysts and the development of efficient synthetic methodologies in academic and industrial settings, including drug development.

## Quantifying Steric Properties

The steric bulk of a phosphine ligand is a critical factor that influences the coordination number of the metal complex, the lability of other ligands, and the rates of fundamental organometallic steps like oxidative addition and reductive elimination.[4] Two primary parameters are used to quantify these steric effects: the Tolman Cone Angle ( $\theta$ ) and the Percent Buried Volume (%Vbur).

## Tolman Cone Angle ( $\theta$ )

Introduced by Chadwick A. Tolman, the cone angle is a measure of the steric bulk of a phosphine ligand.<sup>[5]</sup> It is defined as the apex angle of a cone, with the metal center at the vertex (at an idealized M-P distance of 2.28 Å), that just encloses the van der Waals radii of the outermost atoms of the ligand's substituents over all possible rotations.<sup>[1][4][5][6]</sup> A larger cone angle signifies greater steric hindrance around the metal center.<sup>[2]</sup>

Table 1: Tolman Cone Angles ( $\theta$ ) for Common Phosphine Ligands

Phosphine Ligand	Substituents (R)	Cone Angle ( $\theta$ ) in degrees
PH <sub>3</sub>	H	87
PF <sub>3</sub>	F	104
P(OMe) <sub>3</sub>	OMe	107
PMe <sub>3</sub>	Me	118
PEt <sub>3</sub>	Et	132
PPh <sub>3</sub>	Ph	145
PCy <sub>3</sub>	Cyclohexyl	170
P(t-Bu) <sub>3</sub>	tert-Butyl	182
P(mesityl) <sub>3</sub>	Mesityl	212

Data sourced from multiple references, including<sup>[1][7]</sup>.

## Percent Buried Volume (%Vbur)

While the cone angle is a powerful descriptor, it can be an oversimplification for asymmetric or conformationally flexible ligands. The percent buried volume (%Vbur) offers a more precise and general method for quantifying steric bulk.<sup>[8][9][10]</sup> It is defined as the percentage of the volume of a sphere around the metal center (typically with a radius of 3.5 Å) that is occupied by the ligand.<sup>[7][11][12]</sup> This parameter is calculated from the X-ray crystal structure or computationally optimized geometry of a metal-ligand complex and does not rely on idealized geometries.<sup>[7][8][13]</sup> Recent studies have shown that %Vbur, and specifically the minimum

percent buried volume (%Vbur(min)), can be highly predictive of catalytic activity, sometimes revealing sharp "reactivity cliffs" where small changes in steric bulk lead to a dramatic drop in performance.<sup>[14]</sup>

Table 2: Percent Buried Volume (%Vbur) for Common Phosphine Ligands

Phosphine Ligand	Substituents (R)	%Vbur
PMe <sub>3</sub>	Me	22.5
PEt <sub>3</sub>	Et	27.0
P(OMe) <sub>3</sub>	OMe	27.7
PPh <sub>3</sub>	Ph	33.5
P(t-Bu) <sub>3</sub>	tert-Butyl	40.5
PCy <sub>3</sub>	Cyclohexyl	40.7
P(mesityl) <sub>3</sub>	Mesityl	49.6
JohnPhos	2-(Di- <i>t</i> -butylphosphino)biphenyl	46.0
XPhos	2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl	45.9

Values are representative and can vary slightly based on the specific complex and calculation method. Data compiled from sources such as<sup>[7]</sup><sup>[15]</sup>.

Fig. 1: Conceptual Comparison of Steric Parameters



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Caption: A diagram illustrating the Tolman cone angle and percent buried volume.

## Quantifying Electronic Properties

The electronic nature of a phosphine ligand dictates its ability to donate or accept electron density from the metal center. This property is governed by the substituents on the phosphorus atom and is crucial for modulating the reactivity of the metal.<sup>[2]</sup> Electron-rich phosphines (strong donors) increase electron density on the metal, which can promote processes like oxidative addition, while electron-poor phosphines (strong  $\pi$ -acceptors) decrease it.

## Tolman Electronic Parameter (TEP)

The Tolman Electronic Parameter (TEP) is the most common method for quantifying the net electron-donating ability of a phosphine ligand.<sup>[6][16]</sup> It is determined experimentally by

measuring the frequency of the  $A_1$  C-O stretching vibration ( $\nu(\text{CO})$ ) in a standard nickel complex,  $[\text{Ni}(\text{CO})_3(\text{PR}_3)]$ , using infrared (IR) spectroscopy.<sup>[1][6]</sup>

- Strongly donating ligands (e.g., alkylphosphines) transfer more electron density to the nickel center. This increased electron density is then back-donated into the  $\pi^*$  orbitals of the CO ligands, weakening the C-O bond and causing a decrease in the  $\nu(\text{CO})$  stretching frequency.
- Poorly donating/strongly  $\pi$ -accepting ligands (e.g.,  $\text{PF}_3$ ,  $\text{P}(\text{OAr})_3$ ) result in less back-donation to the CO ligands, leading to a stronger C-O bond and a higher  $\nu(\text{CO})$  stretching frequency.

Table 3: Tolman Electronic Parameters (TEP) for Common Phosphine Ligands

Phosphine Ligand	TEP ( $\nu(\text{CO})$ , $\text{cm}^{-1}$ )	Electronic Character
$\text{P}(\text{t-Bu})_3$	2056.1	Very Strong Donor
$\text{PCy}_3$	2056.4	Strong Donor
$\text{PEt}_3$	2061.7	Strong Donor
$\text{PMe}_3$	2064.1	Strong Donor
$\text{PPh}_3$	2068.9	Intermediate
$\text{P}(\text{OPh})_3$	2085.3	Weak Donor/ $\pi$ -Acceptor
$\text{P}(\text{OMe})_3$	2076.3	Weak Donor/ $\pi$ -Acceptor
$\text{PCl}_3$	2097.0	Poor Donor/ $\pi$ -Acceptor
$\text{PF}_3$	2110.9	Very Poor Donor/Strong $\pi$ -Acceptor

Data sourced from Tolman's original work and subsequent studies.<sup>[16]</sup>

## Other Electronic Parameters

While TEP is the standard, other methods provide valuable electronic information:

- pKa: The pKa of the conjugate acid  $[\text{HPR}_3]^+$  is a measure of the ligand's basicity, which often correlates with its  $\sigma$ -donating ability.

- $^1\text{J}(\text{P-Se})$  Coupling Constants: The one-bond coupling constant between phosphorus and selenium in a phosphine selenide ( $\text{R}_3\text{P=Se}$ ), measured by  $^{31}\text{P}$  NMR, is sensitive to the s-character of the P-Se bond and thus reflects the electronic nature of the R groups.[6][17]
- Computational Parameters: Quantum chemical calculations can provide descriptors like the molecular electrostatic potential minimum ( $V_{\text{min}}$ ) on the phosphorus lone pair, which correlates with electron-donating strength.[6]

Table 4: pKa Values for Common Phosphine Ligands

Phosphine Ligand	pKa of $[\text{HPR}_3]^+$
$\text{PCy}_3$	9.7
$\text{PEt}_3$	8.7
$\text{PMe}_3$	8.65
$\text{P(n-Bu)}_3$	8.43
$\text{PPh}_3$	2.73
$\text{P(OPh)}_3$	-2.0
$\text{P(OMe)}_3$	-0.3

Data compiled from various literature sources.



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Caption: Relationship between ligand properties and catalytic outcomes.

## Experimental Protocols

Accurate determination of steric and electronic parameters is essential for ligand characterization and catalyst optimization. This section details the standard methodologies.

### Protocol: Determination of Tolman Electronic Parameter (TEP)

Objective: To measure the A<sub>1</sub> C-O stretching frequency of a [Ni(CO)<sub>3</sub>(PR<sub>3</sub>)] complex.

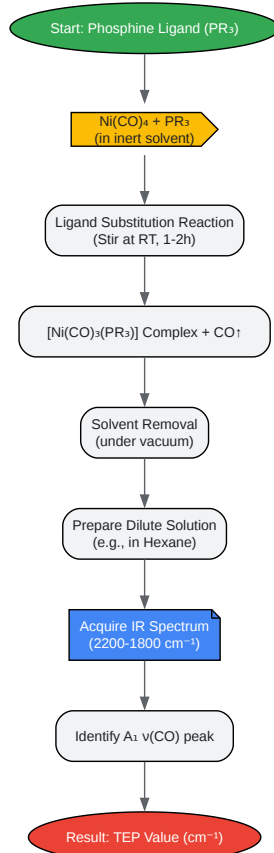
Methodology:

- Synthesis of [Ni(CO)<sub>3</sub>(PR<sub>3</sub>)]:

- Caution:  $\text{Ni(CO)}_4$  is extremely toxic and volatile. This procedure must be performed in a certified high-performance fume hood by trained personnel.
- A solution of nickel tetracarbonyl,  $\text{Ni(CO)}_4$ , in a suitable solvent (e.g., pentane or THF) is prepared at  $0^\circ\text{C}$ .
- A stoichiometric amount (1 equivalent) of the phosphine ligand ( $\text{PR}_3$ ), dissolved in the same solvent, is added dropwise to the  $\text{Ni(CO)}_4$  solution.
- The reaction mixture is stirred at room temperature for 1-2 hours. The reaction progress can be monitored by observing the evolution of CO gas.
- The solvent is removed under reduced pressure to yield the  $[\text{Ni(CO)}_3(\text{PR}_3)]$  complex, which is often an oil or a low-melting solid.
- Infrared (IR) Spectroscopy:
  - A dilute solution of the purified  $[\text{Ni(CO)}_3(\text{PR}_3)]$  complex is prepared in a non-polar solvent such as hexane or dichloromethane.
  - The solution is placed in an IR cell with appropriate windows (e.g., NaCl or KBr).
  - The IR spectrum is recorded, typically in the range of  $2200\text{-}1800\text{ cm}^{-1}$ .
  - The frequency of the most intense, highest-energy carbonyl absorption band (the  $A_1$  symmetric stretch) is identified. This value is the Tolman Electronic Parameter (TEP).



Fig. 3: Experimental Workflow for TEP Determination



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Caption: Workflow for the experimental determination of the TEP value.

## Protocol: Determination of Percent Buried Volume (%V<sub>bur</sub>)

Objective: To calculate the steric occupancy of a phosphine ligand in the coordination sphere of a metal.

Methodology:

- Obtain Atomic Coordinates:
  - Experimental: Obtain a high-quality single-crystal X-ray diffraction structure of a metal complex containing the phosphine ligand of interest (e.g., [AuCl(PR<sub>3</sub>)]). The resulting CIF

(Crystallographic Information File) contains the precise atomic coordinates.

- Computational: If a crystal structure is unavailable, perform a geometry optimization of the metal-phosphine complex using a suitable level of theory (e.g., Density Functional Theory - DFT).
- Calculation using Software:
  - Use a specialized program, such as the free web application SambVca.[7]
  - Upload the atomic coordinates (e.g., from the CIF or optimized .xyz file).
  - Define the calculation parameters:
    - Center of the sphere: The metal atom.
    - Sphere radius: Typically 3.5 Å.
    - M-P bond distance: Use the experimental value or a standard value (e.g., 2.28 Å) for consistency.
    - Excluded atoms: Specify which atoms belong to the ligand fragment to be measured. All other atoms (e.g., other ligands on the metal) are excluded from the volume calculation.
  - The software maps the van der Waals spheres of the ligand atoms within the coordination sphere and calculates the volume they occupy.
  - The output is the Percent Buried Volume (%Vbur).

## Protocol: Determination of Cone Angle from X-ray Data

Objective: To calculate the Tolman cone angle from crystallographic data.

Methodology:

- Obtain Atomic Coordinates: As with %Vbur, a CIF file from X-ray crystallography or computationally optimized coordinates are required.
- Calculation using Software:

- Various programs and scripts are available that can process crystallographic data to compute cone angles.[18]
- The method involves defining the metal atom as the vertex and the M-P bond vector as the cone's axis.
- The program then identifies the outermost atoms of the ligand.
- It calculates the angle required for a cone, centered on the M-P axis, to touch the van der Waals surfaces of these outermost atoms.
- Unlike Tolman's original method which assumed free rotation of substituents, modern methods can calculate the cone angle for the specific, static conformation found in the crystal lattice (sometimes called the "solid angle" or "exact cone angle").[19][20]

## Conclusion

The steric and electronic properties of phosphine ligands are fundamental to their function in catalysis and coordination chemistry. Quantitative descriptors such as the Tolman Cone Angle, Percent Buried Volume, and the Tolman Electronic Parameter provide a framework for understanding and predicting the behavior of metal complexes.[6][13] By employing the standardized experimental and computational protocols detailed in this guide, researchers can systematically characterize new ligands, establish structure-activity relationships, and accelerate the rational design of next-generation catalysts for applications in chemical synthesis and drug development. The interplay between these steric and electronic factors is complex but essential for achieving high efficiency, selectivity, and stability in catalytic systems. [21][22]

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